8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18375596
InChI: InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-7(5)8-4-9-10/h2-4H,1H3
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC18375596

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-7(5)8-4-9-10/h2-4H,1H3
Standard InChI Key SCZNSXNPGZHEFB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN2C1=NC=N2)[N+](=O)[O-]

Introduction

Synthesis Methodologies

Cyclization of Functionalized Pyridines

A common approach involves cyclization reactions using substituted pyridines. For example, 2-chloro-3,5-dinitropyridine can react with 5-(hetaryl)tetrazoles to form triazolopyridine derivatives . Microwave-assisted methods have also been reported, enabling catalyst-free synthesis of triazolopyridines from enaminonitriles and benzohydrazides .

Table 2: Representative Synthesis Routes

MethodConditionsYieldSource
Microwave CyclizationEnaminonitriles + Benzohydrazides, 120°C, 24h83%
Oxidative Cyclization2-Aminopyridine + Nitriles, CuBr catalyst70–85%
Chloroethynylphosphonate ReactionHydrazinylpyridines, K₂CO₃, RT>90%

Physical and Chemical Properties

Spectroscopic Data

  • FTIR: Characteristic peaks for nitro (1520 cm⁻¹, asymmetric stretch) and triazole C=N (1600 cm⁻¹) .

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 2.65 (s, 3H, CH₃), 7.90 (d, 1H, pyridine-H), 8.45 (s, 1H, triazole-H) .

Thermal Stability

The nitro group imparts thermal sensitivity, with decomposition observed above 200°C .

Applications in Medicinal and Materials Chemistry

Biological Activity

Triazolopyridines exhibit broad bioactivity:

  • Antifungal/Antibacterial: Analogous compounds show MIC values of 4–16 µg/mL against Candida albicans and Staphylococcus aureus .

  • Neuroprotective Effects: Structural analogs act as adenosine receptor antagonists, potentially useful in treating neurodegenerative diseases .

Material Science

Phosphonylated derivatives are explored for OLED applications due to their electron-accepting properties .

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and protective clothing
H319 (Eye irritation)Use safety goggles

Storage: Keep in a dry, well-ventilated area at 2–8°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator